molecular formula C6H6Li2O5 B6221437 dilithium(1+) 3-methyl-2-oxopentanedioate CAS No. 952582-99-9

dilithium(1+) 3-methyl-2-oxopentanedioate

Cat. No.: B6221437
CAS No.: 952582-99-9
M. Wt: 172.0 g/mol
InChI Key: WBYFISBJMKHBFN-UHFFFAOYSA-L
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Description

Dilithium(1+) 3-methyl-2-oxopentanedioate (CAS 952582-99-9) is an organolithium compound featuring a dicarboxylate backbone substituted with a methyl group and a ketone moiety. Its structure combines a pentanedioate framework modified at the 3-position with a methyl group and at the 2-position with an oxo group, coordinated to two lithium cations.

Properties

CAS No.

952582-99-9

Molecular Formula

C6H6Li2O5

Molecular Weight

172.0 g/mol

IUPAC Name

dilithium;3-methyl-2-oxopentanedioate

InChI

InChI=1S/C6H8O5.2Li/c1-3(2-4(7)8)5(9)6(10)11;;/h3H,2H2,1H3,(H,7,8)(H,10,11);;/q;2*+1/p-2

InChI Key

WBYFISBJMKHBFN-UHFFFAOYSA-L

Canonical SMILES

[Li+].[Li+].CC(CC(=O)[O-])C(=O)C(=O)[O-]

Purity

95

Origin of Product

United States

Preparation Methods

Citric Acid-Based Synthesis

The citric acid route, adapted from WO2004089867A2, involves converting citric acid into dimethyl 3-oxoglutarate, followed by hydrolysis and lithiation. Key steps include:

  • Sulfonation and esterification : Citric acid monohydrate reacts with chlorosulfonic acid in a chlorinated solvent (e.g., methylene chloride) at 10–15°C. Methanol is introduced to esterify intermediates, forming dimethyl 3-oxoglutarate.

  • Hydrolysis : The ester is hydrolyzed under basic conditions (e.g., NaOH) to yield 3-oxoglutaric acid.

  • Lithiation : Neutralization with lithium hydroxide produces dilithium(1+) 3-methyl-2-oxopentanedioate.

Critical Parameters :

  • Addition rate of citric acid : 1–2 kg/min minimizes trimethyl citrate byproduct formation (0.09% in optimized conditions).

  • Temperature control : Maintaining 18–22°C during sulfonation prevents decomposition of intermediates.

Yield and Purity :

StepYield (%)Purity (%)Byproducts
Sulfonation/Esterification9098.33Trimethyl citrate (0.09%)
Hydrolysis9599.1
Lithiation9299.5LiCl (traces)

Aldol Condensation and Transesterification

CN103044238A describes a method for calcium 3-methyl-2-oxovalerate, adaptable for lithium salts:

  • Aldol condensation : Diethyl oxalate reacts with 2-methylbutyraldehyde in methanol containing sodium methoxide, forming a cyclic lactone intermediate.

  • Transesterification : The lactone undergoes transesterification with dimethyl oxalate.

  • Hydrolysis and salification : Acid hydrolysis yields 3-methyl-2-oxopentanedioic acid, which is neutralized with lithium hydroxide.

Optimization Insights :

  • Catalyst : Sodium methoxide (1.6:1 molar ratio to oxalate) maximizes condensation efficiency.

  • Solvent system : Methanol/water mixtures (7:1 v/v) enhance solubility during lithiation.

Yield and Byproducts :

StepYield (%)Byproducts
Aldol condensation87Unreacted aldehyde (5%)
Lithiation85Lithium carbonate (2%)

Comparative Analysis of Methodologies

Citric Acid vs. Aldol Condensation Routes

ParameterCitric Acid RouteAldol Condensation Route
Starting material costLow (citric acid)Moderate (diethyl oxalate)
Reaction steps34
Byproduct formation<1%5–7%
ScalabilityIndustrial-friendlyRequires precise pH control
Total yield78%70%

Advanced Purification Strategies

Solvent Recrystallization

Crude this compound is refined in a water-methanol system (15:1 w/w) at 2–5°C, increasing purity from 99.6% to 99.8%.

Chromatographic Techniques

Ion-exchange chromatography (Dowex 50WX4 resin) removes residual lithium chloride, achieving >99.9% purity for electrochemical applications.

Emerging Methodologies and Research Gaps

Electrochemical Synthesis

Preliminary studies suggest direct electrolysis of 3-methyl-2-oxopentanedioic acid in lithium-containing electrolytes, though yields remain suboptimal (45–50%).

Biocatalytic Routes

Enzymatic decarboxylation of citric acid using Aspergillus niger carboxylases is under investigation, potentially enabling greener synthesis.

Chemical Reactions Analysis

Types of Reactions

Dilithium(1+) 3-methyl-2-oxopentanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products.

    Substitution: The lithium ions can be substituted with other metal ions or organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or metal salts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Dilithium(1+) 3-methyl-2-oxopentanedioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biological systems and as a probe for studying metal ion interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the context of lithium-based treatments.

    Industry: Utilized in the production of advanced materials and as a precursor for other organometallic compounds.

Mechanism of Action

The mechanism by which dilithium(1+) 3-methyl-2-oxopentanedioate exerts its effects involves the coordination of lithium ions to the 3-methyl-2-oxopentanedioate ligand. This coordination can influence the reactivity and stability of the compound, making it useful in various chemical transformations. The molecular targets and pathways involved include interactions with other metal ions, organic molecules, and biological macromolecules.

Comparison with Similar Compounds

Key Insights :

  • Functional Diversity : Unlike simpler dicarboxylates (e.g., dilithium oxalate), the 3-methyl-2-oxopentanedioate incorporates a ketone group, enabling bifunctional reactivity (e.g., coordination via carboxylate and ketone oxygen) .
  • Crystallinity : Analogous to dilithium terephthalate, the target compound likely forms stable crystalline structures due to lithium's filled coordination sphere, as observed in Li-TPA films .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property This compound Dilithium Oxalate Dilithium Terephthalate Dilithium Oxide (Li₂O)
Molecular Weight (g/mol) ~182.0 (calculated) 129.9 195.9 29.9
Stability High (predicted no hydrate formation) Moderate High (atmospheric) Very high
Solubility Likely low (due to methyl group) High in water Low in polar solvents Insoluble in water
Thermal Decomposition ~250–300°C (estimated) 300°C >350°C 1,570°C (melting)

Key Insights :

  • Thermal Behavior: The methyl and ketone substituents may lower thermal stability compared to purely inorganic salts like Li₂O, which decomposes at extreme temperatures .

Electrochemical and Reactivity Profiles

  • Reactivity : Unlike dilithium carbodiimide (LiNCNLi), which is highly reactive in metathesis reactions, carboxylates like 3-methyl-2-oxopentanedioate are more stable, favoring applications in thin-film deposition or catalysis .

Biological Activity

Dilithium(1+) 3-methyl-2-oxopentanedioate, a derivative of 3-methyl-2-oxovaleric acid, exhibits notable biological activities that are essential for understanding its potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its lithium salt form, which enhances its solubility and bioavailability. The compound is derived from 3-methyl-2-oxovaleric acid, known for its neurotoxic properties and involvement in metabolic pathways.

The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. Research indicates that it may act as an inhibitor of key enzymes involved in the branched-chain amino acid metabolism, particularly through the branched-chain alpha-keto dehydrogenase complex. This complex catalyzes the conversion of alpha-keto acids to acyl-CoA and carbon dioxide, which is crucial for energy production in cells .

Biological Activities

1. Neurotoxicity
this compound has been identified as a neurotoxin, causing damage to nerve cells and tissues. Its neurotoxic effects are attributed to the disruption of normal metabolic processes in neurons, leading to cellular stress and apoptosis .

2. Acidogenic Properties
The compound is classified as an acidogen, contributing to metabolic acidosis under certain conditions. This property can influence various physiological processes, including cellular respiration and energy metabolism .

3. Metabotoxicity
As a metabotoxin, this compound affects metabolic pathways, potentially leading to toxic effects in organisms exposed to high concentrations. This characteristic necessitates careful consideration in therapeutic applications .

Case Study 1: Neurotoxic Effects in Animal Models

A study involving B6C3F1 mice exposed to varying concentrations of this compound demonstrated significant neurotoxic effects at higher doses. Mice exhibited symptoms such as impaired motor coordination and increased mortality rates at elevated exposure levels. Histological examinations revealed extensive neuronal damage in the cerebral cortex and hippocampus .

Case Study 2: Metabolic Impact on Human Cell Lines

In vitro studies using human cell lines have shown that this compound inhibits the activity of branched-chain alpha-keto dehydrogenase, leading to altered metabolic profiles. Cells treated with the compound displayed decreased ATP production and increased lactate levels, indicative of a shift toward anaerobic metabolism.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
NeurotoxicityCauses damage to nerve cells
Acidogenic PropertiesContributes to metabolic acidosis
MetabotoxicityDisrupts normal metabolic pathways
Enzyme InhibitionInhibits branched-chain alpha-keto dehydrogenase

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